molecular formula C20H15F3N6O3 B2659064 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 847387-02-4

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2659064
CAS No.: 847387-02-4
M. Wt: 444.374
InChI Key: RKLCIEUSGBGWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,5-d]pyrimidine core, substituted with a 4-methoxyphenyl group at position 3 and an N-(2-(trifluoromethyl)phenyl)acetamide moiety at position 4. The triazolo-pyrimidine scaffold is known for its versatility in medicinal chemistry, often associated with kinase inhibition, antimicrobial, or anticancer activities .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-32-13-8-6-12(7-9-13)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-15-5-3-2-4-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLCIEUSGBGWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of triazolopyrimidine and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on various studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure substituted with a methoxyphenyl group and a trifluoromethylphenyl acetamide moiety. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit broad-spectrum antimicrobial activity. A study demonstrated that compounds similar to the target molecule showed significant antibacterial effects against various strains of bacteria. In particular, compounds with electron-withdrawing groups like trifluoromethyl enhanced antibacterial properties compared to those with electron-donating groups .

CompoundActivityMinimum Inhibitory Concentration (MIC)
5fAntitubercular50 µg/mL against Mycobacterium smegmatis
5d, 5gBroad-spectrum antibacterialNot specified

Anticancer Activity

The triazolo-pyrimidine derivatives have also been evaluated for anticancer properties. Some studies suggest that these compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Cell LineCompoundIC50 Value
MCF-769cMore potent than control
Bel-740269bMore active than control

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies indicate that triazolo derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is crucial for developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Substituents on the phenyl rings play a critical role in modulating activity:

  • Electron-withdrawing groups (e.g., trifluoromethyl) generally enhance antibacterial potency.
  • Methoxy groups may influence solubility and bioavailability but can reduce activity against certain pathogens.

Case Studies

  • Antibacterial Efficacy : A comparative study assessed various triazolo derivatives against standard antibiotics like Ciprofloxacin. The results indicated that certain derivatives exhibited superior antibacterial activity against resistant strains .
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that selected derivatives significantly inhibited growth in cancer cell lines compared to untreated controls, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide have been tested against various cancer cell lines, yielding significant cytotoxic effects .
  • Antimicrobial Activity : The compound has demonstrated efficacy against a variety of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Therapeutic Potential

The therapeutic applications of this compound are being actively explored:

  • Cancer Treatment : Given its cytotoxic properties against cancer cells, it is being investigated as a potential chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal treatments.
  • Neurological Disorders : Emerging research indicates that triazolopyrimidine derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles and synthetic methodologies associated with this compound:

  • A study conducted on a series of triazolopyrimidine derivatives highlighted their anticancer activity against MCF-7 breast cancer cells with IC50 values indicating potent efficacy .
  • Another research effort evaluated the antimicrobial activity of related compounds against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules from published literature:

Compound Name/Structure Core Structure Key Substituents Synthesis Method Reported Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, N-(2-(trifluoromethyl)phenyl)acetamide Likely Cs₂CO₃/DMF-mediated coupling Hypothesized: Anticancer, antimicrobial (inferred from analogs)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Benzo[b][1,4]oxazin-3(4H)-one Substituted phenyl, amino-pyrimidine Cs₂CO₃, DMF, room temperature Not explicitly reported
Thiazolo[4,5-d]pyrimidine derivatives (19, 20) Thiazolo[4,5-d]pyrimidine Thieno-pyrimidinone, coumarin derivatives Microwave-assisted synthesis with glacial acetic acid Not tested in provided evidence
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide group Industrial synthesis (unspecified) Herbicidal activity
(E)-N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl) Acetamide (4g) Indol-7-yl acetamide Trifluoroacetyl, fluorostyryl TFAA/TFA in CH₃CN Antimalarial (pLDH assay)

Key Differentiators

Core Heterocycle : Unlike benzo[b][1,4]oxazin-3(4H)-one derivatives or thiazolo-pyrimidines , the target compound’s triazolo-pyrimidine core offers distinct electronic properties, influencing binding affinity to biological targets.

Synthetic Pathways : While Cs₂CO₃/DMF-mediated coupling is common for triazolo-pyrimidines , the acetamide formation may parallel methods using TFAA/TFA , suggesting scalability for pharmaceutical development.

Bioactivity Hypotheses

  • Anticancer Potential: Triazolo-pyrimidines are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC) . The 4-methoxyphenyl group may enhance ROS modulation, a mechanism linked to ferroptosis.
  • Antimicrobial/Antimalarial Activity : Structural similarity to indol-7-yl acetamides tested in pLDH assays suggests possible antiparasitic applications.
  • Herbicidal Applications : While flumetsulam’s sulfonamide group is critical for herbicidal action , the target compound’s trifluoromethyl group may offer alternative agrochemical utility.

Q & A

Basic: How can researchers optimize the synthesis of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide?

Methodological Answer:

  • Design of Experiments (DOE): Apply factorial or response surface methodologies to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
  • Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict feasible pathways and transition states, narrowing experimental conditions. Tools like ICReDD’s integrated computational-experimental workflows accelerate reaction discovery .
  • Automated High-Throughput Screening: Implement robotic platforms to test reaction conditions (e.g., solvent compatibility, reagent ratios) systematically, enabling rapid iteration .

Basic: What are the recommended analytical techniques for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals from the triazolo-pyrimidine core and trifluoromethylphenyl substituent.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF or MALDI-TOF, ensuring accuracy for the acetamide linkage.
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal diffraction, particularly for the triazolo-pyrimidinone moiety .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes or receptors. Focus on the triazolo-pyrimidine scaffold’s potential as a kinase inhibitor.
  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-protein complexes over nanosecond timescales (e.g., using GROMACS) to assess binding mode persistence.
  • Free Energy Perturbation (FEP): Quantify binding energy differences for structural analogs, guiding SAR optimization .

Advanced: What strategies ensure stability and shelf-life during storage?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide bond).
  • Analytical Monitoring: Use HPLC-PDA or LC-MS to track degradation products. Stability-indicating methods should resolve peaks for all degradants .
  • Storage Optimization: Store under inert gas (argon) at –20°C in amber vials to mitigate oxidation and photolysis .

Basic: How can researchers validate the compound’s bioactivity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC₅₀ values should be triplicated to ensure reproducibility.
  • Cell Viability Assays: Use MTT or CellTiter-Glo in relevant cell lines (e.g., cancer models) to assess cytotoxicity and selectivity.
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxyphenyl or trifluoromethyl groups to identify critical pharmacophores .

Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Statistical Analysis: Apply ANOVA or Tukey’s HSD test to assess variability between replicates or batches. Outliers may indicate impurities or assay interference.
  • Reproducibility Checks: Validate protocols across independent labs, standardizing cell passage numbers, serum lots, and equipment calibration.
  • Meta-Analysis: Compare data with structurally similar compounds in public databases (e.g., PubChem BioAssay) to identify trends .

Advanced: What mechanistic studies elucidate the compound’s reactivity in synthetic pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., cyclization of triazolo-pyrimidine).
  • In Situ Spectroscopy: Monitor intermediates via FTIR or Raman during synthesis to detect transient species.
  • DFT-Based Mechanistic Modeling: Map potential energy surfaces for key steps (e.g., [3+2] cycloaddition) to validate proposed mechanisms .

Basic: What purity thresholds are required for pharmacological studies, and how are they achieved?

Methodological Answer:

  • HPLC-PDA Purity Criteria: Aim for ≥95% purity with baseline separation of impurities. Use C18 columns and gradient elution (ACN/water + 0.1% TFA).
  • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to remove byproducts from the triazolo-pyrimidine core.
  • Preparative SFC: Employ supercritical fluid chromatography for chiral resolution if racemization occurs during synthesis .

Advanced: How can solubility challenges be addressed in formulation studies?

Methodological Answer:

  • Hansen Solubility Parameters (HSP): Calculate HSP values to identify excipients (e.g., PEG 400, cyclodextrins) that match the compound’s polarity.
  • Amorphous Solid Dispersion: Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS) to enhance bioavailability.
  • Molecular Dynamics for Solvation: Simulate solvation shells in aqueous and non-polar environments to predict aggregation tendencies .

Advanced: What methodologies identify degradation pathways under physiological conditions?

Methodological Answer:

  • Simulated Biological Fluids: Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes to mimic in vivo conditions.
  • LC-HRMS/MS Degradant Profiling: Fragment ions from degradants (e.g., oxidized triazolo-pyrimidine) provide structural clues.
  • QSAR for Stability Prediction: Train machine learning models on historical degradation data to forecast vulnerable sites (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.